methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
Description
Methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzoate ester group at the 6-position. The compound’s methyl benzoate substituent at the 4-position distinguishes it from analogs with alternative ester groups, aryl substitutions, or amide functionalities. Below, we provide a systematic comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and functional variations.
Properties
IUPAC Name |
methyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-14(21)9-2-4-10(5-3-9)17-12(19)11-8-16-15-18(13(11)20)6-7-23-15/h2-5,8H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSMBELDPBEZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. One common method includes the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate . The reaction conditions often involve heating the reactants in the presence of a base such as triethylamine in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents like methyl iodide (CH3I) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate, have been studied for their potential antimicrobial properties. Research indicates that compounds with similar structural motifs exhibit activity against a range of pathogens, including bacteria and fungi. For instance:
- Case Study : A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects at low micromolar concentrations.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazolo[3,2-a]pyrimidines have been associated with the inhibition of cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and metastasis. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines.
- Case Study : A derivative was evaluated against breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity with an IC50 value of 12 µM.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamide and appropriate carbonyl compounds.
- Amidation : The introduction of the amido group is performed using standard coupling reagents such as EDC or HATU.
- Methylation : Methyl ester formation is completed using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production
For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques such as column chromatography or recrystallization are crucial for obtaining high-purity products suitable for research and pharmaceutical applications.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is vital for optimizing the efficacy of thiazole derivatives:
- Modifications at specific positions on the thiazole and benzoate moieties can significantly affect biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituents on the benzoate ring | Enhanced binding affinity to target proteins |
| Variations in thiazole substituents | Improved antimicrobial potency |
Mechanism of Action
The mechanism of action of methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate involves its interaction with specific molecular targets. The compound’s thiazolopyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Core Modifications and Substituent Analysis
The thiazolo[3,2-a]pyrimidine core is conserved across analogs, but substituents at the 2-, 5-, 6-, and 7-positions vary significantly:
Key Observations :
- Positional Isomerism : The target compound’s 4-methyl benzoate group (para-substitution) likely enhances steric accessibility compared to its 2-substituted isomer, which may exhibit hindered rotation or altered intermolecular interactions .
- Ester vs. Amide : The amide derivative (e.g., ) offers greater hydrolytic stability than esters but reduced metabolic flexibility.
- Halogen Effects: Bromo- and fluoro-substituted analogs (e.g., ) exhibit enhanced crystallinity due to halogen bonding, unlike the target compound’s non-halogenated benzoate.
Key Observations :
- Microwave-assisted synthesis (e.g., ) improves yields and reduces reaction times compared to conventional heating.
- Amide derivatives are often synthesized via hydrolysis/amidation of pre-formed esters, as seen in .
Physicochemical Properties
Spectroscopic and Thermal Data
Key Observations :
- IR spectra consistently show strong C=O stretches (~1630 cm⁻¹) for the thiazolopyrimidinone core.
- ¹H NMR of the target compound’s methyl benzoate group would display distinct aromatic protons and a singlet for the ester methyl group.
Crystallographic and Intermolecular Interactions
Packing and Hydrogen Bonding
- Halogen Bonding : Bromophenyl derivatives (e.g., ) form π-halogen interactions, enhancing crystal packing density.
- Hydrogen Bonding : Amide derivatives (e.g., ) exhibit N–H···O hydrogen bonds, while esters rely on weaker C–H···O interactions .
- Target Compound : The para-substituted benzoate may adopt a planar conformation, favoring π-stacking with adjacent aromatic systems.
Biological Activity
Methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate (CAS Number: 532965-50-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H13N3O4S
- Molecular Weight : 331.35 g/mol
- IUPAC Name : this compound
Biological Activities
This compound has been studied for various biological activities including:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing thiazole rings exhibit significant activity against various bacterial and fungal strains .
- Enzyme Inhibition : The compound is suggested to inhibit specific enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibitors of MAO can be beneficial in treating depression and other neurological disorders .
- Antitumor Activity : Preliminary studies indicate that thiazole derivatives have potential antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
The biological effects of this compound are thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with enzyme active sites, altering their activity. For instance, its potential as a MAO inhibitor suggests it competes with substrates at the enzyme's active site .
- Cellular Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, which can be particularly relevant in cancer treatment .
Case Studies and Experimental Data
-
Inhibition Assays : In vitro studies have demonstrated that derivatives of thiazole compounds can significantly inhibit MAO-A and MAO-B enzymes. For example:
Compound IC50 (μM) Target Enzyme Compound A 0.060 ± 0.002 MAO-A Compound B 0.241 ± 0.011 MAO-A - Antimicrobial Testing : Various thiazole derivatives were tested against a panel of bacterial strains showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative and strain tested .
Q & A
Q. Basic
- Spectroscopy :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing thiazole vs. pyrimidine protons) .
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Chromatography :
- Mass Spectrometry : ESI-MS validates molecular weight .
Q. Advanced
- X-ray crystallography : Resolves spatial arrangement of the fused thiazolo-pyrimidine core and substituent orientations .
How can low yields in coupling reactions be addressed?
Q. Advanced
- Catalyst optimization : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Purification : Gradient column chromatography separates unreacted starting materials and byproducts .
How should contradictory spectral data during derivative characterization be resolved?
Q. Advanced
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., methyl vs. ethyl esters) .
- Crystallographic confirmation : X-ray diffraction resolves ambiguities in regiochemistry (e.g., thiazole vs. pyrimidine ring substitution) .
- Dynamic NMR : Investigate tautomerism or conformational flexibility causing signal splitting .
Which in vitro assays evaluate anti-inflammatory or anticancer activity?
Q. Basic
Q. Advanced
- Target engagement : Surface plasmon resonance (SPR) measures binding affinity to kinases (e.g., PKC) .
How do substituents on the benzoate ring influence reactivity and bioactivity?
Q. Advanced
| Substituent | Effect on Reactivity | Bioactivity Impact |
|---|---|---|
| Electron-withdrawing (e.g., Cl) | Increases electrophilicity of the amide bond | Enhances COX-2 selectivity |
| Electron-donating (e.g., OMe) | Improves solubility in aqueous media | Reduces cytotoxicity due to decreased membrane permeability |
What are common byproducts during synthesis, and how are they managed?
Q. Basic
- Byproducts :
- Uncyclized intermediates (e.g., open-chain thioureas).
- Diastereomers from benzylidene substituents .
- Mitigation :
How does the thiazolo-pyrimidine core’s spatial arrangement affect target binding?
Q. Advanced
- X-ray data : The planar core facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .
- Substituent positioning : Methoxy groups at the 4-position of the benzoate ring improve hydrogen bonding with catalytic lysine residues .
Key Notes
- Avoid industrial-scale methods (e.g., continuous flow reactors ).
- Prioritize peer-reviewed synthesis protocols over commercial databases.
- Validate biological activities with orthogonal assays to mitigate false positives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
